N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in an ethanol solvent . The process involves heating the reaction mixture to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce reaction time but also improve yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares a similar core structure but lacks the acetamide group.
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Contains a chlorine atom, which can alter its chemical and biological properties.
Uniqueness
N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and drug development .
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H11N3OS/c1-5-3-7(11)9-8(4-5)15-10(13-9)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14) |
InChI Key |
ZIROPARWINIUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.